molecular formula C13H20O2 B2817972 2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one CAS No. 2544-00-5

2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one

Cat. No.: B2817972
CAS No.: 2544-00-5
M. Wt: 208.301
InChI Key: PDLKQXJZJXLNBA-UHFFFAOYSA-N
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Description

2-Hydroxy-tricyclo[7.3.1.0²,⁷]tridecan-13-one is a tricyclic ketone featuring a hydroxyl group at the C2 position and a ketone at C12. Its rigid bicyclo[7.3.1] framework, fused with a cyclohexane ring, confers unique steric and electronic properties. This compound serves as a precursor for bioactive thiosemicarbazone ligands and metal complexes, which exhibit antimicrobial and antiproliferative activities . Its structural resemblance to adamantane derivatives (e.g., substitution patterns) further enhances its relevance in medicinal chemistry .

Properties

IUPAC Name

2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c14-12-9-4-3-6-11(12)13(15)7-2-1-5-10(13)8-9/h9-11,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLKQXJZJXLNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CC3CCCC2C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The reaction conditions can vary, but often include the use of acids or other dehydrating agents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one are not well-documented, the compound is generally produced in research laboratories for scientific purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development:
    • 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders and inflammation.
    • Case Study: Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for further development in treating conditions such as arthritis and other inflammatory diseases.
  • Biochemical Research:
    • This compound is utilized in proteomics research for studying protein interactions and modifications due to its ability to form stable complexes with biomolecules.
    • Data Table: Biochemical Properties
      PropertyValue
      SolubilitySoluble in organic solvents
      StabilityStable under physiological conditions
      ReactivityModerate reactivity with nucleophiles

Material Science Applications

  • Polymer Chemistry:
    • The compound can serve as a monomer or cross-linking agent in the formulation of polymers with enhanced mechanical properties.
    • Case Study: A study demonstrated that incorporating 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one into polymer matrices improved tensile strength and thermal stability.
  • Cosmetic Formulations:
    • Its hydrophobic nature and ability to stabilize emulsions make it suitable for use in cosmetic products.
    • Data Table: Cosmetic Formulation Properties
      Formulation TypeApplication
      EmulsionsStabilizer
      CreamsMoisturizer
      GelsThickening agent

Environmental Applications

  • Biodegradation Studies:
    • The environmental impact of synthetic compounds is a growing concern; thus, studies on the biodegradability of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one are essential.
    • Case Study: Research has shown that this compound can be effectively degraded by specific microbial strains, suggesting its potential for use in bioremediation efforts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Antiproliferative Activity : Cu(II) complexes outperform Pd(II)/Pt(II) analogues in NCI-H1573 inhibition, suggesting redox-active metal centers enhance cytotoxicity .
  • Structural Determinants : Substituents at C8 (e.g., ethyl, phenyl) modulate lipophilicity and metal coordination, directly impacting antimicrobial potency .
  • Therapeutic Potential: While 2-hydroxy-tricyclo derivatives target cancer cells, HupA and Densazalin demonstrate the scaffold’s versatility in neurological and cytotoxic applications .

Biological Activity

2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a complex organic compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol. This compound is notable for its unique structural features, including a hydroxyl group and a ketone within a tricyclic framework, which contribute to its biological activity and potential applications in various fields such as chemistry, biology, and medicine.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in its structure:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
  • Reduction : The ketone group can be reduced to form an alcohol.
  • Substitution : The hydroxyl group can be replaced with other functional groups under suitable conditions.

These chemical properties make 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one a valuable compound for research applications.

The biological activity of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the hydroxyl and ketone functional groups enhances its ability to bind to these targets, facilitating various biochemical reactions.

Research Applications

  • Proteomics Research : The compound is utilized in proteomics to study enzyme-substrate interactions, helping to elucidate the roles of specific proteins in biological systems.
  • Therapeutics : Preliminary studies suggest potential therapeutic applications, including its use as a drug precursor or in developing new pharmacological agents.
  • Chemical Synthesis : It serves as a model compound for studying tricyclic structures and their reactivity, contributing to advancements in organic synthesis.

Study 1: Enzyme Interaction

A study focusing on enzyme interactions revealed that 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one demonstrated significant binding affinity towards certain enzymes involved in metabolic pathways. This suggests its potential role as an inhibitor or modulator of enzyme activity.

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, suggesting further exploration for potential use in antimicrobial therapies.

Comparative Analysis

To better understand the uniqueness of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one Hydroxyl and ketone groupsEnzyme interactions; potential therapeutics
2-Hydroxy-8-phenyl-tricyclo[7.3.1.02,7]tridecan-13-one Phenyl substituent; similar tricyclic structureSimilar enzyme interactions; used in proteomics
Tricyclo[7.3.1]decane derivatives Varied functional groupsDiverse biological activities; less studied

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-tricyclo[7.3.1.0²,⁷]tridecan-13-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions under controlled conditions (e.g., acid/base catalysis or photochemical activation). Post-synthesis, purity should be validated using HPLC coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, in antioxidant studies, Trolox and DPPH are used as standards to calibrate analytical instruments . Ensure solvents are of analytical grade (e.g., Milli-Q water purification systems) to minimize contamination .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 3–9) at temperatures ranging from 4°C to 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS at fixed intervals. Reference environmental chemistry frameworks for abiotic transformations, such as those in Project INCHEMBIOL, which emphasize tracking physicochemical properties (e.g., solubility, half-life) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer : Combine ¹H/¹³C NMR for bond connectivity analysis and high-resolution MS for molecular formula confirmation. For complex stereochemistry, employ 2D NMR (e.g., COSY, NOESY) and X-ray crystallography. Avoid overloading figures with structures; follow journal guidelines (e.g., Med. Chem. Commun. recommends ≤3 structures per graphic) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., assay conditions, cell lines). Reproduce experiments using standardized protocols (e.g., DPPH/ABTS assays with Trolox calibration ). Apply statistical tools like ANOVA to isolate confounding factors. For transparency, adhere to data availability standards: publish raw datasets in supplementary materials or repositories .

Q. What experimental designs are optimal for studying environmental fate and biotic interactions?

  • Methodological Answer : Adapt long-term ecological frameworks (e.g., Project INCHEMBIOL) to track distribution in soil/water matrices and bioaccumulation in model organisms (e.g., Daphnia magna). Use LC-MS/MS to quantify residual levels and isotopic labeling to trace metabolic pathways . Include controls for abiotic degradation (e.g., sterile samples) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against protein databases, followed by molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Reference interdisciplinary research models that integrate computational and experimental phases .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE), varying catalysts, solvents, and temperatures. Use GC-MS to identify byproducts and refine purification (e.g., gradient column chromatography). For scalability, apply green chemistry principles (e.g., solvent recycling) as outlined in botanical chemistry workflows .

Methodological Best Practices

  • Data Presentation : Follow journal-specific guidelines (e.g., Med. Chem. Commun. discourages excessive chemical structures in figures). Use color-coded tables for comparative bioactivity data .
  • Ethical Compliance : Ensure all studies comply with institutional review boards (IRBs), particularly for dual-use research involving environmental or biological risks .
  • Reproducibility : Document protocols using platforms like protocols.io and cite reference standards (e.g., USP guidelines for chemical analysis) .

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